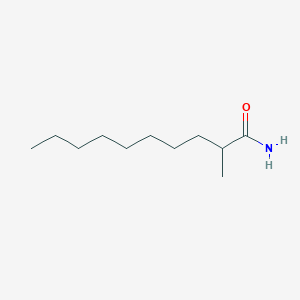

2-Methyldecanoic acid amide

Description

Contextualizing Branched-Chain Fatty Acid Amides in Chemical Biology

Branched-chain fatty acids (BCFAs) are a class of fatty acids that possess one or more methyl groups on their carbon backbone. organic-chemistry.org This structural deviation from their straight-chain counterparts imparts distinct physical and chemical properties, such as lower melting points and altered membrane fluidity. epa.gov When these BCFAs are converted to their corresponding amides, they become part of a diverse group of bioactive lipids with varied roles in cellular signaling and metabolism. nih.gov

In chemical biology, branched-chain fatty acid amides are investigated for their roles in intercellular communication, as exemplified by quorum sensing in bacteria where fatty acyl homoserine lactones, a type of fatty acid amide, are crucial. researchgate.net The study of these molecules helps in understanding host-microbiota interactions, as BCFAs are significant components of bacterial membranes and their metabolites can influence host physiology. frontiersin.org For instance, the ratio of branched-chain to short-chain fatty acids in the gut is considered an indicator of microbial metabolism, shifting with diet and health status. researchgate.netfrontiersin.org

The introduction of a methyl branch, as seen in the 2-position of 2-methyldecanoic acid amide, can influence enzyme-substrate interactions, potentially leading to specific inhibitory or modulatory effects on enzymes involved in lipid metabolism. Research in this area seeks to understand how these structural nuances translate into specific biological functions, which could be harnessed for therapeutic purposes.

Significance of Fatty Acid Amide Derivatives in Natural Product Chemistry

Fatty acid amides are a well-established class of natural products, with over 300 known derivatives isolated from various plant families. oup.com Their discovery dates back to the identification of N-palmitoylethanolamine from egg yolk in 1957. nih.gov Since then, a plethora of fatty acid amides have been identified from both terrestrial and marine organisms, as well as from microorganisms. nih.govoup.com

The significance of these derivatives in natural product chemistry lies in their diverse biological activities. Prominent examples include anandamide (B1667382) (N-arachidonoylethanolamine), an endogenous cannabinoid receptor ligand, and oleamide (B13806), which has been identified as a signaling molecule involved in sleep regulation. nih.gov These discoveries have spurred extensive research into the pharmacological potential of fatty acid amides, with investigations into their roles in inflammation, pain, and cancer. nih.gov

Endophytic fungi have also been identified as a rich source of bioactive fatty acid amides, producing compounds with antimicrobial and cytotoxic activities. oup.com This highlights the importance of exploring diverse natural sources to uncover novel chemical structures and biological functions within this compound class. The structural diversity is vast, ranging from simple primary amides to more complex structures incorporating amino acids or other functional groups. nih.govkeruichemical.com.cn

Scope and Research Focus on this compound and Related Structures

While significant research has been dedicated to well-known fatty acid amides like anandamide and oleamide, specific studies on this compound are limited. Much of the available information pertains to its parent compound, 2-methyldecanoic acid, which is classified as a medium-chain fatty acid. nih.govcymitquimica.com The research focus for this compound and its analogs would logically extend from the established knowledge of related compounds.

Key research areas would include:

Synthesis: Developing efficient synthetic routes to produce this compound and its derivatives for biological evaluation. General methods for amide synthesis, such as the acylation of amines with carboxylic acid derivatives (e.g., acid chlorides or anhydrides) or the use of coupling agents, are well-established and applicable. masterorganicchemistry.comlibretexts.org

Natural Occurrence: Investigating the potential natural sources of this compound. Given that branched-chain fatty acids are found in bacteria and various natural products, it is plausible that the amide derivative could be discovered in similar contexts.

Biological Activity: Screening this compound for various biological activities, drawing parallels from other branched-chain fatty acid amides which have shown antimicrobial and cell-modulating properties. The structural similarity to other bioactive lipids suggests potential roles in cellular signaling or as metabolic modulators.

Due to the scarcity of direct research on this compound, the following sections will draw upon the broader knowledge of branched-chain fatty acid amides and fatty acid amide derivatives to provide a comprehensive overview of the current understanding and future research directions.

Interactive Data Tables

Table 1: General Properties of Representative Fatty Acid Amides

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Biological Context/Activity |

| Anandamide | C22H37NO2 | 347.53 | Endocannabinoid, neurotransmission |

| Oleamide | C18H35NO | 281.48 | Sleep-inducing factor, signaling |

| Palmitoylethanolamine | C18H37NO2 | 299.49 | Anti-inflammatory, neuroprotective |

| Erucamide | C22H43NO | 337.58 | Angiogenesis, water balance modulation |

Table 2: Common Branched-Chain Fatty Acids in Nature

| Compound Name | Structure | Common Sources |

| Isovaleric acid | (CH3)2CHCH2COOH | Valerian root, essential oils |

| Isobutyric acid | (CH3)2CHCOOH | Rumen, various fermented foods |

| Phytanic acid | 3,7,11,15-Tetramethylhexadecanoic acid | Ruminant fats, dairy products, fish |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

2-methyldecanamide |

InChI |

InChI=1S/C11H23NO/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3,(H2,12,13) |

InChI Key |

GIGIHWJAIVKJQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)C(=O)N |

Origin of Product |

United States |

Occurrence and Natural Derivatization of 2 Methyldecanoic Acid and Its Amides

Endogenous Production in Biological Systems

The generation of 2-methyldecanoic acid and its related amides within biological entities is predominantly a function of microbial secondary metabolism. Bacteria, in particular, have evolved sophisticated enzymatic machinery to produce these and other branched-chain fatty acids, which are then often incorporated into larger, biologically active molecules.

Microbial Biosynthesis Pathways

Microorganisms employ specialized biosynthetic routes, most notably hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems, to construct fatty acid amides. These pathways allow for the assembly of complex structures from simple precursors.

Certain cyanobacteria are proficient producers of lipopeptides, which are compounds consisting of a lipid tail attached to a peptide chain. A notable example involves the endophytic cyanobacterium Desmonostoc muscorum (LEGE 12446), isolated from the coralloid roots of a cycad (Cycas revoluta). nih.govchemrxiv.orgacs.org This organism produces a class of lipoglycopeptides known as desmamides. nih.govnih.gov

The desmamides are decapeptides that feature an unusual fatty acid component: 3,5-dihydroxy-2-methyldecanoic acid . nih.govacs.orgresearchgate.net This moiety is a derivative of 2-methyldecanoic acid. The biosynthesis of desmamides is proposed to occur through a hybrid PKS/NRPS pathway, as suggested by bioinformatic analysis of the dsm biosynthetic gene cluster. nih.govresearchgate.net The process starts with a hexanoic acid unit, which is then extended and modified by PKS machinery to form the final 3,5-dihydroxy-2-methyldecanoic acid residue before it is linked to the peptide core. researchgate.net The discovery of desmamides, which can constitute over 1.5% of the organism's dry weight, underscores the significant metabolic investment of the cyanobacterium in producing these complex molecules. nih.govacs.orgnih.gov

Table 1: Desmamides from Desmonostoc muscorum

| Compound | Molecular Formula | Fatty Acid Moiety | Description |

|---|---|---|---|

| Desmamide A | Not specified in results | 3,5-dihydroxy-2-methyldecanoic acid | A glycosylated decapeptide featuring an O-glycosylated tyrosine. nih.govchemrxiv.org |

| Desmamide B | Not specified in results | 3,5-dihydroxy-2-methyldecanoic acid | A second glycosylated decapeptide variant. nih.govchemrxiv.org |

Myxobacteria are another group of bacteria renowned for their production of novel secondary metabolites. The species Cystobacter fuscus (MCy9118) produces a family of glycosylated lipopeptides called cystomanamides. nih.govacs.org These compounds, while not containing 2-methyldecanoic acid itself, incorporate a structurally related branched-chain fatty acid, 3-amino-9-methyldecanoic acid . nih.govfigshare.com

The biosynthesis of cystomanamides is managed by a PKS/NRPS hybrid gene cluster. nih.govacs.org An iso-fatty acid serves as the starter unit for the polyketide synthase portion of the assembly line. A key step in the formation of the fatty acid component is a reductive amination that occurs at the interface between the PKS and NRPS modules, which installs the amino group at the C-3 position. nih.govfigshare.com Gene inactivation studies have confirmed that the identified gene cluster is responsible for cystomanamide production. acs.org

Table 2: Cystomanamides from Cystobacter fuscus

| Compound | Description | Fatty Acid Moiety |

|---|---|---|

| Cystomanamide A | Contains a peptide moiety of Asn-(β-OH-Asn)-(β-OH-Phe) linked to the fatty acid. nih.gov | 3-amino-9-methyldecanoic acid |

| Cystomanamide B | Differs from A by the addition of a Tyr and glyceric acid residue. nih.gov | 3-amino-9-methyldecanoic acid |

| Cystomanamide C | N-glycosylated with fructose. nih.govnih.gov | 3-amino-9-methyldecanoic acid |

Endophytes, which are microorganisms that live within plant tissues without causing disease, represent a significant and underexplored source of novel bioactive compounds, including fatty acid amides. nih.govresearchgate.net These microbes, encompassing both fungi and bacteria, produce a wide array of fatty acids and their derivatives. nih.govoup.com For example, the endophytic fungus Bipolaris sp. has been reported to produce bipolamides A and B, which are amides of (2E,4E,6E)-6,8-dimethyldeca-2,4,6-trienoic acid. mdpi.com Similarly, other endophytic fungi like Xylariaceae sp. and Botryodiplodia theobromae are known to produce various saturated and unsaturated fatty acids and their amides. oup.com

While specific reports detailing the production of 2-methyldecanoic acid amide by endophytes are not prominent, their established ability to synthesize a diverse range of fatty acid amides suggests they are a potential source. nih.govoup.com The biosynthesis in these organisms is typically carried out by the Type II Fatty Acid Synthase (FAS) system, where each reaction is catalyzed by a distinct protein. oup.com This metabolic versatility makes endophytes a promising area for the discovery of new branched-chain fatty acid amides.

The production of branched-chain fatty acids (BCFAs) and their amides is a widespread trait among various microbial genera. Gut microbiota, for instance, produce BCFAs like isobutyrate and 2-methylbutyrate (B1264701) from the catabolism of branched-chain amino acids. tandfonline.comnih.gov

Bacteria from the genus Bacillus are well-known for producing iturins, a class of antifungal lipopeptides. nih.gov These compounds consist of a heptapeptide (B1575542) backbone linked to a β-amino fatty acid chain that varies in length (C13 to C17) and branching, including iso- and anteiso- configurations. nih.gov The polymyxins are another family of lipopeptides that contain branched fatty acids, such as 6-methylheptanoic acid. conicet.gov.ar Furthermore, engineered E. coli and Bacillus strains have been developed for the production of various branched-chain fatty acids. google.com This broad metabolic capability across different bacterial phyla indicates a rich and diverse potential for the discovery of novel fatty acid amides, including derivatives of 2-methyldecanoic acid.

Integration into Complex Lipopeptides and Depsipeptides

The 2-methyldecanoic acid moiety and its structural relatives are rarely found as free molecules. Instead, they typically serve as integral building blocks for larger, more complex natural products such as lipopeptides and depsipeptides. researchgate.net The biosynthesis of these molecules is a modular process orchestrated by large enzymatic complexes, primarily hybrid PKS/NRPS systems. nih.gov

In this assembly-line process, the branched-chain fatty acid often acts as the "starter unit." An acyl-CoA ligase or a similar enzyme activates the fatty acid, which is then loaded onto the first module of the PKS or NRPS machinery. researchgate.net The subsequent modules of the synthase then sequentially add extender units (from malonyl-CoA for PKS) or amino acids (for NRPS) to the growing chain. researchgate.net

The desmamides and cystomanamides are excellent examples of this integration. nih.govnih.gov In the desmamides, the 3,5-dihydroxy-2-methyldecanoic acid is attached via an amide bond to the N-terminus of a ten-amino-acid peptide chain, which is itself further modified by glycosylation, resulting in a complex lipoglycopeptide. nih.govnih.gov In the cystomanamides, the 3-amino-9-methyldecanoic acid is similarly linked to a peptide core, which in some variants is also glycosylated. nih.govacs.org This integration of a lipid component is crucial, as it imparts an amphipathic nature to the final molecule, which is often essential for its biological function.

Structural Analysis of Complex Natural Products Incorporating 2-Methyldecanoic Acid

Several classes of natural products incorporate a 2-methyldecanoic acid backbone or its hydroxylated and otherwise modified variants. The elucidation of their complex structures has been achieved through a combination of advanced spectroscopic and chemical methods.

One prominent family is the lyngbyabellins , cyclic lipopeptides isolated from cyanobacteria of the genera Moorea (formerly Lyngbya) and Okeania. nih.gov The structural determination of these compounds relies heavily on 2D NMR techniques and high-resolution mass spectrometry (HRMS). acs.org For instance, the molecular formula of lyngbyabellin A was established as C29H40Cl2N4O7S2 by HRFABMS. acs.org Its structure features a dichlorinated β-hydroxy acid and two functionalized thiazole (B1198619) carboxylic acid units. acs.orgnih.gov The absolute stereochemistry of these complex molecules is often determined by chiral HPLC analysis of their hydrolysis products and through chemical degradation. acs.orgnih.gov For example, new lyngbyabellins K-N were found to contain a chlorinated 2-methyloctanoate residue, with their structures being pieced together using detailed spectroscopic analysis and chemical synthesis of specific fragments. nih.gov

Another example includes the desmamides , lipoglycopeptides from the endophytic cyanobacterium Desmonostoc muscorum. These compounds feature an unusual 3,5-dihydroxy-2-methyldecanoic acid residue, the structure of which was determined using 1D and 2D NMR spectroscopy and mass spectrometry. acs.orgacs.org

The table below summarizes key natural products that incorporate a modified decanoic acid moiety.

| Compound Family | Specific Moiety | Source Organism | Key Analytical Techniques |

| Lyngbyabellins | Chlorinated 2-methyloctanoate / Dichlorinated β-hydroxy acid | Moorea (Lyngbya) majuscula, Moorea bouillonii | 2D NMR, HRMS, Chiral HPLC |

| Desmamides | 3,5-dihydroxy-2-methyldecanoic acid | Desmonostoc muscorum | 1D & 2D NMR, Mass Spectrometry |

| Tumonoic Acids | (2S)-2-methyldecanoic acid | Not specified in provided context | Reversed-phase HPLC, LC-MS |

This table is generated based on the data available in the provided text.

Modified Fatty Acid Tails in Malyngamide-Type Compounds

Malyngamides, a large class of bioactive lipids from marine cyanobacteria, are principally defined by an amide linkage between a decorated six-membered ring and a modified fatty acid tail. nih.govnih.gov This fatty acid portion, often referred to as a "lyngbic acid," is typically a methoxylated derivative. researchgate.net

The most common fatty acid tails are 7-methoxydodec-4(E)-enoic acid and 7(S)-methoxytetradec-4(E)-enoic acid. researchgate.netmpg.de However, significant structural diversity exists within this family, arising from modifications to the alkyl chain. Variations include:

Chain Length: While C12 and C14 chains are common, C16 analogues have also been identified. mpg.de

Methylation: Additional methyl groups can be present, such as in 7-methoxy-9-methylhexadeca-4(E),8(E)-dienoic acid. researchgate.net

Stereochemistry: The stereocenter at the methoxy-bearing carbon can vary, with 7(R) epimers being reported in rare cases. mpg.de

This diversification of the fatty acid tail contributes to the large number of malyngamide analogues discovered, currently numbering over two dozen. nih.gov The biosynthesis of this tail is initiated with an octanoyl moiety, which is then elongated and modified. rsc.org

Biosynthetic Gene Clusters and Enzymatic Machinery

The production of fatty acid amides like the malyngamides and jamaicamides in cyanobacteria is governed by large, complex biosynthetic gene clusters (BGCs) that encode for hybrid enzymatic machinery.

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Hybrid Systems in Fatty Acid Amide Biosynthesis

The biosynthesis of these complex lipopeptides is accomplished by hybrid megasynthases that combine modules from both polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). wikipedia.orgnih.gov PKS modules are responsible for assembling the polyketide backbone from simple acyl-CoA units (like acetate), while NRPS modules incorporate amino acids into the growing chain. researchgate.netnih.gov

Malyngamides: The malyngamide biosynthetic pathway in Okeania hirsuta involves a 62-68 kb hybrid PKS/NRPS gene cluster. nih.govacs.org Biosynthesis starts when a LipM-like octanoyltransferase loads an octanoyl unit onto the assembly line, which is then extended by a series of PKS and NRPS modules. nih.gov

Jamaicamides: The jamaicamide gene cluster from Moorea producens (formerly Lyngbya majuscula) is a 58 kbp PKS/NRPS system composed of 17 open reading frames. nih.govnih.gov The biosynthesis shows exact colinearity, where the order of genes on the chromosome corresponds to the sequence of biosynthetic reactions. nih.gov

Barbamide (B1252183): Barbamide from L. majuscula is also produced by a mixed PKS/NRPS system. acs.org This pathway has unusual features, such as a PKS module being encoded on two separate open reading frames (barE and barF). researchgate.net

These hybrid systems dramatically increase the structural complexity of the final natural products by combining both acyl and aminoacyl building blocks. researchgate.netnih.gov

Enzymatic Modifications and Diversification of Alkyl Chains in Natural Products

Cyanobacteria possess a rich arsenal (B13267) of enzymes that modify and decorate the fatty acid-derived alkyl chains during or after their assembly on the PKS/NRPS machinery. rsc.orgup.pt These enzymatic modifications are key to the structural diversification of these natural products. nih.gov

Key modifying enzymes include:

Halogenases: The barbamide pathway features two non-heme iron(II)-dependent halogenases, BarB1 and BarB2, which catalyze the unique trichlorination of a leucine-derived starter unit. beilstein-journals.orgnih.gov

Cytochrome P450 Monooxygenases: In malyngamide biosynthesis, a P450 enzyme (MgcT) is predicted to catalyze the epoxidation of a double bond. nih.govacs.org An additional P450 in one strain is responsible for oxidizing a carbon to an alcohol, which is then acetylated. nih.govacs.org

Methyltransferases: Methyl groups, such as the O-methyl group in the lyngbic acid tail of malyngamides, are installed by dedicated methyltransferase domains within the PKS/NRPS machinery. capes.gov.br

Ketoreductases (KR): The function—or dysfunction—of KR domains is critical. In malyngamide biosynthesis, an inactive KR domain (KR⁰) fails to reduce a ketone, leaving a carbonyl group that is essential for the subsequent cyclization reaction to form the characteristic six-membered ring. nih.govnih.govacs.org

These tailoring reactions, which also include chlorination, O-methylation, and acetylation, are well-understood processes in PKS/NRPS pathways that contribute to the vast chemical diversity observed. nih.gov

Substrate Incubation Experiments and Bioinformatics for Pathway Elucidation

Understanding the intricate biosynthetic pathways of these fatty acid amides relies on a combination of in vivo feeding studies and in silico genomic analysis.

Substrate Incubation Experiments: Feeding cultured cyanobacteria with isotopically labeled precursors is a powerful tool for tracing the origins of the carbon and nitrogen atoms in the final molecule. nih.gov

In the study of barbamide , feeding experiments with l-[²H₁₀]leucine showed that the trichlorination occurs on the pro-R methyl group of leucine (B10760876). capes.gov.br Further experiments demonstrated the efficient incorporation of fed [2-¹³C]-5,5,5-trichloroleucine, confirming that leucine is the likely substrate for the halogenation reaction. capes.gov.br

For jamaicamides , precursor feeding experiments helped map out the acetate (B1210297) and amino acid-derived units, which guided the cloning strategy for the biosynthetic gene cluster. nih.gov

In malyngamide biosynthesis, feeding cultures with ¹³C-labeled substrates provided evidence that an intact octanoate (B1194180) unit is loaded onto the PKS assembly line. nih.govacs.org

Bioinformatics: The sequencing of cyanobacterial genomes has enabled the identification of large BGCs responsible for producing these metabolites. nih.gov

Bioinformatic analysis of the Okeania hirsuta genome identified the PKS/NRPS gene clusters for malyngamides. nih.govacs.org Analysis of the domain architecture, such as the identification of the inactive KR⁰ domain, was crucial for proposing a complete biosynthetic model. nih.govnih.gov

For the desmamides , bioinformatics was used to identify the dsm biosynthetic gene cluster, which was then proposed to be associated with desmamide production. acs.orgacs.org

The jamaicamide gene cluster was found to contain a novel cassette of genes, including an HMG-CoA synthase-like motif, which provided insight into the mechanism for forming the unusual vinyl chloride functional group. nih.gov

This dual approach of experimental feeding and computational analysis is essential for deciphering the complex biosynthetic logic used by cyanobacteria to produce structurally diverse fatty acid amides. nih.govnih.govnih.gov

Synthetic Methodologies for 2 Methyldecanoic Acid Amide and Its Analogs

Chemical Synthesis of Amide Bonds

The formation of the amide bond is a cornerstone of organic synthesis, and several protocols can be applied to couple 2-methyldecanoic acid with an amine.

The direct condensation of a carboxylic acid and an amine to form an amide is a fundamental transformation. However, this reaction typically requires high temperatures to drive off water, which can be incompatible with complex molecules. Modern variations of this classical approach utilize stoichiometric reagents to facilitate the coupling under milder conditions. Silicon-based reagents, for instance, have been developed for the direct amidation of carboxylic acids with amines. rsc.org One such effective, inexpensive, and safe reagent is Methyltrimethoxysilane [CH₃Si(OMe)₃], which mediates the direct coupling of both aromatic and aliphatic carboxylic acids with various amines. acs.org This method offers a straightforward protocol where the silicon reagent is consumed and converted into easily removable silica (B1680970) by-products during aqueous workup. rsc.orgacs.org

To circumvent the harsh conditions of direct thermal condensation, a wide array of coupling reagents has been developed to activate the carboxylic acid moiety. These reagents convert the carboxylic acid into a more reactive intermediate in situ, which then readily reacts with an amine.

Carbodiimides are a common class of coupling agents, with Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) frequently used to prepare amides from carboxylic acids. peptide.com The reaction proceeds through a reactive O-acylisourea intermediate. However, the use of carbodiimides alone can lead to side reactions and racemization, especially with chiral α-substituted acids like 2-methyldecanoic acid. To mitigate this, additives are often included. peptide.com

1-Hydroxybenzotriazole (HOBt) is commonly added to carbodiimide (B86325) reactions to suppress racemization and improve efficiency. The O-acylisourea intermediate reacts with HOBt to form an active ester, which then couples with the amine with minimal epimerization. peptide.com

4-Dimethylaminopyridine (DMAP) is used as a catalyst, particularly when coupling acids to alcohols or hindered amines. researchgate.net However, its basicity can sometimes increase racemization, so it is typically used in catalytic amounts. peptide.com

Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide, which is advantageous because the resulting urea (B33335) by-product can be easily removed by aqueous extraction. peptide.com A notable application involves the coupling of racemic 2-methyldecanoic acid to L-proline methyl ester using an EDC/HOBt system.

Beyond carbodiimides, other classes of highly efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium salts (e.g., HBTU, HATU). peptide.comhepatochem.com These reagents are known for their high reactivity, rapid reaction times, and low levels of racemization, making them suitable for complex and sensitive substrates. peptide.com

In line with green chemistry principles, catalytic methods for direct amide formation are highly desirable as they reduce waste by avoiding stoichiometric activating agents. mdpi.com

Boronic acid catalysis has emerged as a particularly effective method for the dehydrative condensation of carboxylic acids and amines, especially for sterically hindered substrates like α-branched carboxylic acids. nih.gov The process typically involves heating the carboxylic acid and amine with a catalytic amount of an arylboronic acid, such as 2-iodophenylboronic acid or o-tolylboronic acid, often under azeotropic reflux to remove water. nih.gov The proposed mechanism involves the formation of a mixed anhydride (B1165640) intermediate from the carboxylic acid and the boronic acid catalyst, which activates the carboxylic acid for subsequent nucleophilic attack by the amine. nih.gov The effectiveness of this system has been demonstrated for challenging substrates, highlighting its utility for acids like 2-methyldecanoic acid. nih.gov

Other metal-based catalytic systems utilizing elements like palladium, manganese, and rhodium have also been developed for the amidation of carboxylic acids or their ester derivatives, offering a broad toolkit for amide synthesis. mdpi.comorganic-chemistry.org

The biological activity of many compounds is dependent on their stereochemistry. Therefore, methods to produce enantiomerically pure (R)- or (S)-2-methyldecanoic acid are crucial for the synthesis of specific chiral amides. Two primary strategies are employed: asymmetric chemical synthesis and enzymatic resolution.

Asymmetric Chemical Synthesis: A robust method for synthesizing chiral 2-alkylalkanoic acids involves the diastereoselective alkylation of chiral amide anions. sciengine.comresearchgate.net A well-established protocol uses (S)-prolinol as a chiral auxiliary. The synthesis proceeds as follows:

(S)-proline methyl ester is acylated with a long-chain acyl chloride (e.g., octanoyl chloride). researchgate.net

The resulting amide ester is treated with an excess of methylmagnesium iodide, which adds to the ester to form a tertiary alcohol amide. researchgate.net

This chiral hydroxy amide is then treated with a strong base, such as Lithium Diisopropylamide (LDA), to form a dianion. sciengine.comresearchgate.net

Alkylation of this dianion with an alkyl halide (e.g., methyl iodide) proceeds with high diastereoselectivity, establishing the new chiral center at the C-2 position. researchgate.net

Finally, acid-catalyzed hydrolysis removes the chiral auxiliary, yielding the chiral 2-methyldecanoic acid with high enantiomeric excess (e.e.). sciengine.comresearchgate.net This method can be used to prepare both (S)- and (R)-enantiomers. sciengine.com

Enzymatic Resolution: Kinetic resolution using enzymes, particularly lipases, is a powerful technique for separating enantiomers of racemic mixtures. Racemic 2-methyldecanoic acid or its esters can be resolved with high efficiency.

Lipase (B570770) from Candida rugosa (CRL) enantioselectively catalyzes the esterification of racemic 2-methyldecanoic acid, showing a preference for the (S)-enantiomer. diva-portal.orgresearchgate.net This leaves the unreacted (R)-2-methyldecanoic acid in high enantiomeric purity. researchgate.net The enantioselectivity of this resolution is influenced by the alcohol used as the acyl acceptor. researchgate.netresearchgate.net

Lipase from Pseudomonas fluorescens has been used to prepare enantiomerically pure (R)- and (S)-2-methyldecan-1-ol via transesterification, which can then be oxidized to the corresponding optically pure acids. researchgate.net

Directed Evolution has been applied to enhance the performance of lipases. For example, the enantioselectivity of a lipase from Pseudomonas aeruginosa for the hydrolysis of p-nitrophenyl 2-methyldecanoate was dramatically increased from an enantiomeric ratio (E) of 1.1 to 51 through laboratory evolution techniques. ocl-journal.orgacs.orgakjournals.com

| Method | Key Reagent/Enzyme | Substrate | Product | Key Finding/Reference |

|---|---|---|---|---|

| Asymmetric Alkylation | (S)-Prolinol chiral auxiliary, LDA | Octanoyl chloride, Methyl iodide | (S)- or (R)-2-Methyldecanoic acid | Provides high enantiomeric excess (75-90% e.e.) for both enantiomers. researchgate.net |

| Enzymatic Resolution (Esterification) | Candida rugosa lipase (CRL) | Racemic 2-methyldecanoic acid | (R)-2-Methyldecanoic acid and (S)-ester | CRL shows (S)-preference; E-value of 37 achieved with 1-hexanol. diva-portal.orgresearchgate.net |

| Enzymatic Resolution (Transesterification) | Pseudomonas fluorescens lipase | Racemic 2-methyldecan-1-ol | (R)- and (S)-2-Methyldecan-1-ol (>98% e.e.) | The separated alcohols can be oxidized to the corresponding enantiopure acids. researchgate.net |

| Directed Evolution of Enzyme | Pseudomonas aeruginosa lipase | p-Nitrophenyl 2-methyldecanoate | (S)-2-Methyldecanoic acid | Enantioselectivity (E) was increased from 1.1 to 51 through mutagenesis. acs.org |

Derivatization Strategies of 2-Methyldecanoic Acid

Beyond amide formation, 2-methyldecanoic acid and its precursors can be converted into various other functionalized molecules. These derivatizations are often used for analytical purposes or as intermediates in further synthetic pathways.

Oxidation of Alcohols: A common route to chiral 2-methyldecanoic acid is the oxidation of the corresponding chiral alcohol. For example, enantiomerically pure (R)-2-methyldecan-1-ol can be oxidized to (R)-2-methyldecanoic acid in good yield using an oxidizing agent such as potassium permanganate. researchgate.netmolaid.com

Esterification for Analysis: For analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), carboxylic acids are often converted to more volatile ester derivatives. 2-Methyldecanoic acid can be converted to its fatty acid methyl ester (FAME) by heating with acidic methanol. nih.gov Alternatively, it can be derivatized to a trimethylsilyl (B98337) (TMS) ester using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govgoogle.com

Coupling to Amino Acids: 2-Methyldecanoic acid can be coupled to amino acids or their esters to form N-acyl-amino acid derivatives. An example is the synthesis of (2S)-1-[(2S)-2-methyldecanoyl]pyrrolidine-2-carboxylic acid, where (2S)-2-methyldecanoic acid is coupled to L-proline. This creates a more complex molecule incorporating both a fatty acid and an amino acid moiety.

Modifications of the Amide Moiety for Structural Diversity

The structural diversity of 2-methyldecanoic acid amide and its analogs can be significantly expanded by modifying the amide moiety. These modifications involve the introduction of various substituents on the amide nitrogen, leading to a wide range of N-substituted derivatives with potentially diverse properties.

The synthesis of these amide analogs often involves standard peptide coupling reagents. unit.no Another synthetic route involves the conversion of the corresponding fatty acid to an amide, which can then undergo rearrangement to an amine. This amine can subsequently react with various chloro-derivatives to yield the desired N-substituted products. google.com

Research has explored the synthesis of a variety of N-substituted 2-methyldecanoic acid amides, including those with hydroxyl-substituted phenylamine groups, amino acid esters, and other heterocyclic amines. nih.govgoogle.com These modifications aim to explore the structure-activity relationships of this class of compounds. The choice of the amine component is crucial as it dictates the final properties of the amide analog.

A key aspect of synthesizing these analogs is the ability to control the stereochemistry, particularly at the C-2 position of the methyldecanoyl chain. nih.gov The synthesis often starts from racemic 2-methyldecanoic acid, which is then derivatized and separated to yield specific stereoisomers. nih.gov

The following table summarizes some of the modifications made to the amide moiety of 2-methyldecanoic acid and related fatty acid amides, highlighting the diversity of structures that can be achieved.

| Starting Fatty Acid | Amine/Amino Acid Moiety | Resulting Amide Analog Structure | Reference |

| Racemic 2-methyldecanoic acid | L-proline methyl ester | N-(2-methyldecanoyl)proline | nih.gov |

| Fatty Acid | Hydroxyl-substituted phenylamine | N-(hydroxyl-phenyl)-fatty acid amide | google.com |

| Fatty Acid | Amino acid | N-acyl-amino acid | google.com |

| Fatty Acid | Amino-glucose | N-acyl-amino-glucose | google.com |

| Fatty Acid | Sulfonic phenylamine | N-(sulfonic phenyl)-fatty acid amide | google.com |

| Decanoic acid | L-alanine | N-decanoyl-L-alanine | unit.no |

| Decanoic acid | D-alanine | N-decanoyl-D-alanine | unit.no |

| 3-hydroxy-8-methyldecanoic acid | D-valine and 3-amino-2-pyrrolidinone | Lipodipeptide (Svalbamide) | mdpi.com |

| 2-substituted 3-methylbutanoic acid | Benzylamine | N-benzyl-2-substituted-3-methylbutanamide | nih.gov |

| 3,5-dihydroxy-2-methyldecanoic acid | Decapeptide | Lipoglycopeptide (Desmamide) | acs.orgnih.gov |

The synthesis of these diverse amide analogs provides a platform for further investigation into their chemical and physical properties. The ability to systematically alter the amide portion of the molecule is a powerful tool for developing new compounds with tailored characteristics.

Advanced Analytical and Computational Approaches in 2 Methyldecanoic Acid Amide Research

Spectroscopic and Spectrometric Characterization Techniques

The precise structural identification and characterization of 2-methyldecanoic acid amide rely on a combination of powerful spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic connectivity, mass, and chromatographic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of this compound. researchgate.net One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial data on the chemical environments of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, distinct signals would correspond to the protons of the terminal methyl group, the long methylene (B1212753) (-CH₂-) chain, the methine (-CH-) proton at the chiral C2 center, the C2-methyl group, and the amide (-CONH₂) protons. ekb.eg The integration of these signals gives the ratio of protons in each unique environment, while the splitting patterns, governed by the n+1 rule, reveal adjacent proton couplings. docbrown.info For instance, the methine proton at C2 would appear as a multiplet due to coupling with the neighboring methylene protons and the C2-methyl protons.

The ¹³C NMR spectrum provides information on all eleven carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. youtube.com

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between atoms. researchgate.netnih.gov

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of the entire proton spin system from one end of the alkyl chain to the other. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, assigning each proton to its attached carbon atom. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on known values for similar structures like decanoic acid and other aliphatic amides. ekb.egbmrb.io

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (-C ONH₂) | - | ~178 |

| -CON H₂ | ~6.0-7.5 (broad) | - |

| C2 (-C H-) | ~2.1-2.4 | ~42 |

| C2-CH₃ | ~1.1 | ~17 |

| C3 (-C H₂-) | ~1.4-1.6 | ~34 |

| C4-C9 (-C H₂-)n | ~1.2-1.3 | ~29-32 |

| C10 (-C H₃) | ~0.8-0.9 | ~14 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS), including LC-SPE-NMR/-MS

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI-MS), the molecule is ionized to produce a molecular ion ([M]⁺•), which then undergoes fragmentation. docbrown.info For amides, a characteristic fragmentation is the cleavage of the N-CO bond, which for this compound would result in a prominent acylium cation. libretexts.orgnih.gov Another common fragmentation in long-chain compounds is the sequential loss of 14 mass units, corresponding to -CH₂- groups. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments with high accuracy (typically within a few parts per million, ppm). nih.govarvojournals.org This precision allows for the determination of the elemental formula, distinguishing this compound from other compounds with the same nominal mass. nih.gov

The integration of liquid chromatography (LC) with solid-phase extraction (SPE) and subsequent analysis by NMR and/or MS (LC-SPE-NMR/-MS) is a powerful technique for identifying trace components in complex mixtures. nih.gov This method involves separating the sample components by LC, after which specific peaks of interest are trapped on an SPE cartridge. mdpi.com The trapped analyte, now concentrated and purified, can be eluted with a suitable deuterated solvent for NMR analysis or into the mass spectrometer for MS analysis. This approach overcomes the sensitivity limitations of NMR and is invaluable for the structural elucidation of low-concentration metabolites or impurities. nih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound Based on general fragmentation patterns for amides. nih.govyoutube.com

| m/z Value (Nominal) | Ion Structure | Description |

| 185 | [C₁₁H₂₃NO]⁺ | Molecular Ion (M⁺) |

| 170 | [C₁₀H₂₀NO]⁺ | Loss of a methyl radical (•CH₃) |

| 169 | [C₁₁H₂₁N]⁺ | Loss of water (H₂O) via rearrangement |

| 142 | [C₉H₁₈O]⁺ | Acylium ion from N-CO bond cleavage |

| 44 | [CONH₂]⁺ | Fragment from cleavage of the R-CONH₂ bond |

Chromatographic Separations (e.g., Reversed-Phase HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant chromatographic technique for the analysis and purification of this compound. hplc.eu Due to its long, non-polar alkyl chain, the compound is well-retained on hydrophobic stationary phases, such as those with bonded C18 (octadecylsilane) or C8 alkyl chains. mac-mod.com

Separation is achieved using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation and sharp peaks. The addition of an acid modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the silica-based stationary phase. biotage.comnih.gov Detection is commonly performed using a UV detector (at low wavelengths, ~210 nm, for the amide bond) or, more powerfully, a mass spectrometer (LC-MS).

Table 3: Typical Reversed-Phase HPLC Conditions for this compound

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for retention. nih.gov |

| Mobile Phase A | Water + 0.1% Formic Acid | Polar component of the mobile phase. biotage.com |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic (strong) component of the mobile phase. |

| Gradient | 50% B to 100% B over 20 min | To elute the compound with good peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 210 nm or Mass Spectrometry | Detection of the amide bond or molecular mass. |

Chiral Resolution Techniques for Enantiomeric Purity Assessment

The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers (R and S forms). Assessing the enantiomeric purity is critical, especially in biological contexts. Chiral resolution is the process of separating these enantiomers. wikipedia.org

One common method involves derivatization with a chiral resolving agent. libretexts.org For example, if starting from racemic 2-methyldecanoic acid, it can be reacted with a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine) to form a pair of diastereomeric amide salts. These diastereomers have different physical properties and can be separated by fractional crystallization or standard chromatography. wikipedia.orglibretexts.org Once separated, the chiral auxiliary can be removed to yield the pure enantiomers of the acid, which can then be converted to the corresponding amides.

A more direct and modern approach is chiral HPLC. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer of this compound, leading to different retention times and allowing for their separation and quantification. This method is the standard for determining the enantiomeric excess (ee) or optical purity of a chiral sample.

Computational Modeling and Simulation

Computational methods provide powerful insights into the dynamic behavior and interaction of this compound at an atomic level, complementing experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Enzyme Interactions

Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. biorxiv.org For a flexible molecule like this compound, MD simulations are invaluable for performing conformational analysis. nih.gov The long alkyl chain can adopt numerous conformations due to rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and understand the dynamics of transitions between them. nih.govresearchgate.net

Furthermore, MD simulations are instrumental in studying the interactions between this compound and biological macromolecules, such as enzymes. nih.gov By placing the amide molecule and a target enzyme in a simulated physiological environment (a "box" of water molecules), the simulation can model the binding process. mdpi.com This can reveal the specific binding pose of the amide within the enzyme's active site, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex, and calculate the binding free energy. nih.gov Such insights are crucial for understanding the molecule's mechanism of action and for the rational design of more potent analogs. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations

Quantum mechanical/molecular mechanical (QM/MM) calculations represent a powerful computational methodology for studying chemical processes in large molecular systems, such as enzymatic reactions. nih.govnih.govacs.orgsci-hub.se This hybrid approach combines the accuracy of quantum mechanics (QM) for a small, critical region of the system with the computational efficiency of molecular mechanics (MM) for the larger, surrounding environment. nih.govacs.orgresearchgate.net In the context of this compound research, QM/MM calculations can provide detailed insights into its enzymatic synthesis or degradation, as well as its interaction with protein targets.

The core principle of QM/MM methods is the partitioning of the total system into a QM region and an MM region. sci-hub.seresearchgate.net The QM region typically encompasses the atoms directly involved in bond-making and bond-breaking events, such as the substrate and key catalytic residues of an enzyme. nih.govsci-hub.se This region is treated with a high level of theory, such as density functional theory (DFT) or ab initio methods, which can accurately describe electronic rearrangements. nih.gov The remainder of the system, including the bulk of the protein and surrounding solvent, constitutes the MM region and is described by a classical force field. nih.govacs.org The interaction between the two regions is handled through an embedding scheme, where the QM region can be influenced by the electrostatic field of the MM region. sci-hub.se

A key application of QM/MM in the study of this compound would be to elucidate the reaction mechanism of the enzyme responsible for its biosynthesis. For instance, if a putative synthase is identified, QM/MM simulations could be employed to model the entire catalytic cycle. This would involve identifying the transition states and intermediates, and calculating the activation energies for each step of the reaction. acs.org Such a study would reveal the precise roles of active site residues in catalysis and could explain the substrate specificity of the enzyme.

Furthermore, QM/MM calculations can be instrumental in understanding the binding of this compound to its protein targets. While molecular docking can predict binding poses, QM/MM can provide a more accurate description of the interaction energies, especially in cases involving charge transfer or polarization effects, which are not well-described by classical force fields. By performing QM/MM calculations on the ligand-protein complex, a more refined understanding of the binding affinity can be achieved. nih.gov

The table below summarizes the key aspects of applying QM/MM calculations in the research of this compound.

| Aspect | Description | Relevance to this compound Research |

| System Partitioning | The system is divided into a QM region (e.g., the ligand and enzyme active site) and an MM region (the rest of the protein and solvent). sci-hub.seresearchgate.net | Allows for a focused and accurate study of the chemical events involving this compound. |

| Energy Calculation | The energy of the QM region is calculated using quantum mechanics, while the MM region's energy is calculated using a force field. sci-hub.se | Provides a detailed and accurate energetic profile of reactions or binding events. |

| Reaction Mechanism Studies | QM/MM can model the entire reaction pathway, including transition states and intermediates. acs.org | Elucidation of the biosynthetic or metabolic pathways of this compound. |

| Binding Affinity Refinement | Provides a more accurate calculation of ligand-protein interaction energies compared to classical methods. nih.gov | More precise determination of the binding strength of this compound to its biological targets. |

Molecular Docking Studies for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.govnih.govwikipedia.org This method is instrumental in drug discovery and for understanding the molecular basis of ligand-receptor interactions. nih.govyoutube.com For this compound, molecular docking can be a valuable tool to identify potential protein targets and to hypothesize its biological function.

The process of molecular docking involves two main steps: sampling and scoring. nih.govresearchgate.net In the sampling step, a large number of possible conformations and orientations of the ligand within the binding site of the protein are generated. nih.gov The scoring function then evaluates each of these poses and ranks them based on their predicted binding affinity. nih.govwustl.edu A variety of docking software is available, each employing different search algorithms and scoring functions. parssilico.com

Given that this compound is a fatty acid amide, potential protein targets include enzymes involved in lipid metabolism and signaling. A prominent target for many fatty acid amides is the Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for their degradation. nih.govtandfonline.com Another class of potential targets is the Fatty Acid Binding Proteins (FABPs), which are involved in the intracellular transport of fatty acids and other lipophilic molecules. frontiersin.org

A hypothetical molecular docking study of this compound could be performed against the crystal structure of human FAAH (PDB ID: 2WJ1) or a relevant FABP, such as FABP5 (PDB ID: 2G74) or FABP7 (PDB ID: 4LKT). The results of such a study would provide insights into the potential binding mode of this compound within the active site of these proteins. The analysis of the docked poses would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues. nih.gov The docking score would provide an estimate of the binding affinity, which could then be used to prioritize this compound for further experimental validation.

The following table outlines a hypothetical molecular docking workflow for this compound.

| Step | Description | Tools/Databases | Expected Outcome for this compound |

| Target Selection | Identification of potential protein targets based on the chemical nature of the ligand. | Literature, Protein Data Bank (PDB) | Fatty Acid Amide Hydrolase (FAAH), Fatty Acid Binding Proteins (FABPs). nih.govfrontiersin.org |

| Protein Preparation | Retrieval of the 3D structure of the target protein from the PDB and preparation for docking. | PDB, AutoDockTools, Schrödinger Maestro | A prepared receptor file with defined binding site. |

| Ligand Preparation | Generation of the 3D structure of this compound and optimization of its geometry. | ChemDraw, Avogadro, Open Babel | A low-energy 3D conformation of the ligand. |

| Docking Simulation | Running the docking algorithm to generate and score different poses of the ligand in the protein's binding site. | AutoDock Vina, Glide, Surflex-Dock parssilico.com | A set of docked poses ranked by their binding affinity scores. |

| Results Analysis | Visualization and analysis of the top-ranked poses to identify key interactions. | PyMOL, VMD, Discovery Studio | Identification of specific amino acid residues interacting with this compound and prediction of its binding mode. |

Bioinformatics Tools for Biosynthetic Gene Cluster Analysis and Pathway Prediction

The biosynthesis of many natural products in microorganisms is orchestrated by a set of genes that are physically clustered together on the chromosome, known as a biosynthetic gene cluster (BGC). nih.govnih.gov The identification and analysis of these BGCs are crucial for understanding how a natural product is synthesized and for engineering its production. floraandfona.org.in For a compound like this compound, which is likely of biological origin, bioinformatics tools for BGC analysis are indispensable for discovering its biosynthetic pathway.

Several powerful bioinformatics tools have been developed to mine microbial genomes for BGCs. nih.govfloraandfona.org.inresearchgate.netacs.org These tools use algorithms to identify signature genes that are characteristic of specific biosynthetic pathways, such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). nih.gov Once a potential BGC is identified, these tools can provide detailed annotations of the genes within the cluster and, in some cases, even predict the chemical structure of the resulting natural product.

Two of the most widely used tools for BGC analysis are antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unknown Regions Finder). researchgate.netresearchgate.netnih.govoup.com antiSMASH is a comprehensive pipeline that can identify a wide range of BGCs in both bacterial and fungal genomes. nih.gov It provides detailed annotations of the cluster, including the domain architecture of key enzymes and predictions of substrate specificity. researchgate.net SMURF is specifically designed for the analysis of fungal genomes and is particularly effective at identifying PKS and NRPS gene clusters. researchgate.net

To investigate the biosynthesis of this compound, one would first need to sequence the genome of the producing organism. The genome sequence would then be submitted to a BGC analysis tool like antiSMASH. The tool would scan the genome for clusters of genes that are likely involved in fatty acid metabolism and modification. Given the structure of this compound, the analysis would focus on identifying a BGC that contains genes for a fatty acid synthase, a methyltransferase, and an amidase or a similar enzyme capable of forming the amide bond. The analysis of the BGC would provide a hypothesis for the biosynthetic pathway, which could then be experimentally validated.

The table below provides an overview of prominent bioinformatics tools for BGC analysis and their potential application in studying the biosynthesis of this compound.

| Tool | Description | Key Features | Application to this compound |

| antiSMASH | A comprehensive web server and standalone tool for the identification and analysis of BGCs in bacteria and fungi. nih.govoup.com | Identifies a wide range of BGC types, provides detailed gene annotations, and predicts chemical structures. researchgate.netnih.gov | Identification of the BGC responsible for the biosynthesis of this compound in a producing organism. |

| SMURF | A tool specifically designed for identifying BGCs in fungal genomes. researchgate.net | Focuses on PKS and NRPS clusters and uses a probabilistic model to define cluster boundaries. researchgate.netresearchgate.net | Analysis of fungal genomes for the putative BGC of this compound. |

| PRISM | A tool that predicts the chemical structure of natural products from their BGCs. oup.comsecondarymetabolites.org | Specializes in the structural prediction of polyketides and non-ribosomal peptides. | Prediction of the structure of this compound or related compounds from the identified BGC. |

| BAGEL | A tool for mining genomes for ribosomally synthesized and post-translationally modified peptides (RiPPs). secondarymetabolites.org | Identifies and classifies RiPP BGCs. | While less likely for a fatty acid amide, it could be used to exclude a RiPP pathway. |

| CLUSEAN | An annotation pipeline for PKS and NRPS gene clusters. secondarymetabolites.org | Provides detailed annotation and classification of enzymes and predicts NRPS A-domain specificity. | Detailed characterization of the enzymes within the putative this compound BGC. |

Integrated Omics Approaches for Metabolite Discovery and Functional Annotation

Integrated omics approaches, which combine data from different high-throughput technologies such as genomics, transcriptomics, proteomics, and metabolomics, have become a cornerstone of modern biological research. nih.govnih.govacs.org These approaches provide a systems-level understanding of biological processes and are particularly powerful for the discovery of novel metabolites and the elucidation of their biosynthetic pathways. nih.govnih.gov In the context of this compound, an integrated omics strategy would be the most effective way to identify the compound in a biological sample, to uncover its biosynthetic pathway, and to gain insights into its biological function.

A typical integrated omics workflow for the study of this compound would begin with untargeted metabolomics analysis of a producing organism grown under different conditions. nih.gov This would involve using techniques like liquid chromatography-mass spectrometry (LC-MS) to generate a comprehensive profile of the metabolites produced by the organism. nih.gov The resulting data would be analyzed to identify features corresponding to this compound and to determine the conditions under which it is produced.

Concurrently, transcriptomics analysis, using techniques such as RNA-sequencing, would be performed on the same samples. nih.gov This would provide a global snapshot of gene expression under the different conditions. By correlating the expression profiles of genes with the abundance of this compound, it is possible to identify a set of candidate genes that are co-regulated with the production of the compound. nih.gov This approach, often referred to as "guilt-by-association," is a powerful method for identifying the genes involved in a specific metabolic pathway. nih.gov

The functional annotation of the identified metabolites and genes is a critical step in this process. oup.comnih.govnih.govnumberanalytics.com Metabolite annotation can be performed by comparing the experimental mass spectral data to databases such as METLIN and HMDB. numberanalytics.com Gene function can be inferred from sequence homology to known genes and through the analysis of conserved protein domains. The integration of metabolomics and transcriptomics data can be further enhanced by the use of bioinformatics platforms like MetaboAnalyst, which provide tools for statistical analysis, pathway analysis, and data visualization. metaboanalyst.ca

The ultimate goal of an integrated omics study of this compound would be to construct a detailed model of its biosynthesis and regulation. This model would not only include the core biosynthetic genes but also the regulatory elements that control their expression. Such a comprehensive understanding would be invaluable for efforts to engineer the production of this compound or to modulate its biological activity.

The following table summarizes the key components of an integrated omics approach for the study of this compound.

| Omics Technology | Description | Data Generated | Contribution to this compound Research |

| Metabolomics | Comprehensive analysis of the small molecule metabolites in a biological sample. nih.gov | Metabolite profiles, including mass-to-charge ratios and retention times. | Discovery of this compound and quantification of its abundance under different conditions. |

| Transcriptomics | Global analysis of gene expression in a biological sample. nih.gov | Gene expression profiles, identifying up- and down-regulated genes. | Identification of candidate genes involved in the biosynthesis and regulation of this compound. |

| Genomics | Sequencing and analysis of the entire genome of an organism. nih.gov | Complete DNA sequence, gene locations, and genomic context. | Identification of the biosynthetic gene cluster for this compound. |

| Proteomics | Large-scale study of proteins, their structures, and functions. | Protein abundance levels and post-translational modifications. | Identification of the enzymes directly involved in the biosynthesis of this compound. |

| Bioinformatics | Integration and analysis of large biological datasets. oup.comnih.gov | Correlation networks, pathway maps, and functional annotations. | Elucidation of the complete biosynthetic pathway and regulatory network of this compound. |

Future Directions and Research Perspectives

Exploration of Undiscovered Natural Sources and Novel Structural Classes

While many fatty acid amides have been identified from mammalian tissues, a vast and relatively untapped reservoir exists within the microbial world. nih.gov Endophytic fungi and bacteria, in particular, are known to produce a diverse array of fatty acids and their amide derivatives, some with significant biological activities. oup.com For instance, endophytic fungi have been found to produce amides like bipolamides and cerebrosides, which exhibit antifungal and cytotoxic properties. oup.com Similarly, microorganisms like Streptomyces and various marine bacteria are prolific sources of unique fatty acid amides with complex structures. mdpi.com

Future research should focus on systematic screening of microorganisms from unique ecological niches, such as marine sponges, lichens, and the microbiomes of medicinal plants. oup.commdpi.com These explorations are likely to reveal not only the presence of 2-methyldecanoic acid amide but also novel, structurally related branched-chain amides. Identifying these natural producers is the first step toward understanding the compound's ecological role and evolutionary origins.

Development of Highly Efficient and Stereoselective Synthetic Routes

The chiral center at the C-2 position of this compound means that its biological activity is likely stereospecific. Therefore, the development of synthetic routes that are not only efficient but also highly stereoselective is paramount.

Traditional amide synthesis often involves the condensation of a carboxylic acid chloride with an amine, a robust but sometimes harsh method. nih.gov Modern organic synthesis offers milder and more efficient alternatives. Catalytic direct amidation using boronic acid-based catalysts, for instance, allows for the formation of amides from free carboxylic acids and amines at room temperature with high yields. organic-chemistry.org

For achieving stereoselectivity, several advanced strategies can be pursued:

Chiral Auxiliaries: Employing a chiral auxiliary to guide the stereochemical outcome of the reaction.

Asymmetric Catalysis: Using chiral catalysts to create the desired stereoisomer preferentially.

Biocatalysis: Leveraging enzymes, which are inherently stereoselective. Carboxylic acid reductases (CARs) have been engineered for selective amide bond formation under aqueous conditions, offering a green and highly specific alternative to traditional chemical methods. nih.gov

Future work will likely involve optimizing these catalytic systems for branched-chain substrates like 2-methyldecanoic acid to enable the large-scale, stereochemically pure synthesis required for detailed biological evaluation.

Elucidation of Detailed Molecular Mechanisms in Diverse Biological Systems

The specific biological function of this compound is currently unknown. However, the broader family of fatty acid amides are recognized as important signaling molecules. nih.gov A primary area of future investigation will be to determine if this compound interacts with known fatty acid amide targets, principally the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.gov

FAAH is an integral membrane enzyme that degrades and thus inactivates signaling amides like anandamide (B1667382) and oleamide (B13806). nih.gov Pharmacological inhibition of FAAH elevates the levels of these endogenous amides, producing analgesic, anti-inflammatory, and anxiolytic effects without the side effects of direct cannabinoid receptor agonists. nih.govresearchgate.net Research should investigate whether this compound is a substrate or an inhibitor of FAAH. Its branched-chain structure could confer unique properties, potentially making it a selective modulator of FAAH or other related hydrolases. This exploration is critical for understanding its potential therapeutic relevance in pain, inflammation, and central nervous system disorders. nih.govresearchgate.net

Engineering Biosynthetic Pathways for Scalable and Targeted Production

Harnessing biological systems for chemical production offers a sustainable and scalable alternative to total chemical synthesis. The biosynthesis of fatty acid amides in nature occurs through several routes. For example, N-acylethanolamines (NAEs) are typically produced from the cleavage of N-acylphosphatidylethanolamine (NAPE) by enzymes like NAPE-specific phospholipase D (NAPE-PLD). nih.gov Primary fatty acid amides can be formed via the oxidation of N-fatty acylglycines by peptidylglycine α-amidating monooxygenase (PAM) or through pathways involving cytochrome c. nih.govnih.gov

Future research in synthetic biology could focus on engineering these pathways into microbial hosts such as E. coli or Saccharomyces cerevisiae. This would involve:

Pathway Reconstruction: Introducing the genes for the required biosynthetic enzymes (e.g., acyl-CoA synthetases, amidating enzymes) into a host organism.

Precursor Optimization: Engineering the host's metabolism to increase the intracellular pool of the specific precursor, 2-methyldecanoic acid, or its activated thioester form.

Enzyme Engineering: Modifying the substrate specificity of the enzymes to favor the production of this compound over other amides.

Success in this area would enable the sustainable and cost-effective production of the compound for extensive research and potential commercial applications.

Application of Advanced Computational Methods for Predictive Design and Optimization

Computational chemistry and bioinformatics provide powerful tools to accelerate research and guide experimental work. For this compound, these methods can be applied to predict its properties and interactions before committing to resource-intensive lab work.

Molecular Docking: Simulations can be used to model how this compound and its stereoisomers fit into the active sites of potential protein targets, such as FAAH, cannabinoid receptors (CB1 and CB2), and other related enzymes and receptors. nih.govresearchgate.net This can help prioritize which biological pathways to investigate.

Quantitative Structure-Activity Relationship (QSAR): By analyzing the properties of known active and inactive fatty acid amides, QSAR models can be built to predict the potential biological activity of this compound and its designed analogues. mdpi.com This aids in the rational design of novel amides with enhanced potency or selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the amide when bound to a target protein, revealing the stability of the interaction and the key molecular forces involved.

These predictive models can significantly streamline the discovery process, from identifying likely biological targets to optimizing the structure of new amide-based therapeutic agents.

Interdisciplinary Research Integrating Chemical Biology, Microbiology, and Ecology for Comprehensive Understanding

A truly comprehensive understanding of this compound will require a deeply integrated, interdisciplinary approach. The distinct expertise of chemists, biologists, microbiologists, and ecologists must be woven together to connect the compound's natural origins to its potential applications.

A synergistic research program would involve:

Ecology and Microbiology: Field ecologists and microbiologists would collaborate to identify and isolate novel microorganisms from underexplored environments that produce branched-chain fatty acid amides. oup.commdpi.com

Chemistry: Synthetic chemists would develop stereoselective routes to produce these newly discovered amides and their analogues in sufficient quantities for biological testing. organic-chemistry.orgnih.gov

Chemical Biology: Using these synthetic molecules as chemical probes, chemical biologists would investigate their molecular mechanisms in cellular and animal models, identifying their protein targets and signaling pathways. mdpi.com

This integrated cycle of discovery, synthesis, and functional elucidation would not only illuminate the specific role of this compound but also create a powerful platform for uncovering the broader biological significance of this fascinating class of lipid molecules.

Data Tables

Table 1: Future Research Approaches for this compound

| Research Area | Key Objective | Methodologies & Techniques | Potential Outcome |

| Natural Product Discovery | Identify natural sources of this compound and related structures. | -Metagenomic screening of soil/marine samples-Isolation and culture of endophytic fungi-LC-MS/MS-based metabolomics | Discovery of novel amide structures; Identification of biosynthetic gene clusters. |

| Stereoselective Synthesis | Develop efficient, scalable, and stereochemically pure synthetic routes. | -Asymmetric catalysis with chiral ligands-Biocatalysis using engineered enzymes (e.g., CARs)-Use of chiral auxiliaries | Access to pure (R)- and (S)-enantiomers for biological testing. |

| Mechanism Elucidation | Determine the molecular targets and biological function. | -Enzyme inhibition assays (e.g., FAAH)-Receptor binding assays (e.g., CB1/CB2)-Cell-based signaling pathway analysis | Understanding of its role as a potential enzyme modulator or signaling molecule. |

| Biosynthetic Engineering | Create a microbial platform for sustainable production. | -Heterologous expression of biosynthetic pathways-Metabolic engineering of host strains-Enzyme engineering for improved specificity | Scalable, cost-effective production of the target compound. |

| Computational Modeling | Predict bioactivity and guide molecular design. | -Molecular docking simulations-QSAR modeling-Molecular dynamics simulations | Prioritization of biological targets; Rational design of optimized analogues. |

| Interdisciplinary Integration | Build a holistic understanding from ecology to function. | -Collaborative projects linking field discovery, lab synthesis, and biological testing. | Comprehensive knowledge of the compound's significance and potential. |

Q & A

Q. What analytical workflows are recommended for quantifying this compound in complex biological matrices (e.g., marine biomass)?

- Answer : Extract lipids using Folch method (chloroform/methanol). Derivatize amides to volatile trimethylsilyl (TMS) esters for GC-MS quantification. For non-volatile analysis, use UPLC-QTOF-MS with reversed-phase columns (C18) and electrospray ionization (ESI+). Normalize data to internal standards (e.g., deuterated decanoic acid-d₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.